molecular formula C13H14N2O4S2 B13455412 ({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate

({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate

Cat. No.: B13455412
M. Wt: 326.4 g/mol
InChI Key: GBNNKZVJHHVJSH-UHFFFAOYSA-N
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Description

({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate is a complex organic compound that features a thiazole ring, a phenyl group, and a methanesulfonate ester. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives .

Scientific Research Applications

({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

[2-oxo-2-[[4-(1,3-thiazol-2-yl)phenyl]methylamino]ethyl] methanesulfonate

InChI

InChI=1S/C13H14N2O4S2/c1-21(17,18)19-9-12(16)15-8-10-2-4-11(5-3-10)13-14-6-7-20-13/h2-7H,8-9H2,1H3,(H,15,16)

InChI Key

GBNNKZVJHHVJSH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(=O)NCC1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

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